![molecular formula C16H9ClFNO3 B2884942 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene CAS No. 477859-01-1](/img/structure/B2884942.png)
1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene
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Overview
Description
“1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene” is a chemical compound with the CAS Number: 477859-01-1 . It has a molecular weight of 317.7 and its IUPAC name is 1-chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H9ClFNO3/c17-13-6-8-15 (12-4-2-1-3-11 (12)13)22-16-7-5-10 (18)9-14 (16)19 (20)21/h1-9H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid in its physical form . It has a molecular weight of 317.7 .Scientific Research Applications
Material Science
1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene: is utilized in material science for its unique properties. It’s involved in the synthesis of advanced materials due to its molecular structure, which allows for the creation of polymers with specific characteristics. These polymers can be used in creating new types of plastics, coatings, and composite materials that require enhanced stability against environmental factors .
Life Science Research
In life sciences, this compound serves as a building block for creating various bioactive molecules. Its derivatives are explored for potential therapeutic effects and are used in drug design and discovery. The compound’s ability to interact with biological systems makes it valuable for developing new medications .
Chemical Synthesis
This naphthalene derivative plays a crucial role in chemical synthesis as an intermediate. It’s used to construct complex organic molecules, particularly in the pharmaceutical industry, where precision and reliability are paramount. Its stability and reactivity under controlled conditions make it a preferred choice for synthesizing new compounds .
Chromatography
In chromatography, 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene is used as a standard or reference compound due to its well-defined characteristics. It helps in calibrating equipment and ensuring the accuracy of chromatographic analyses, which is essential for quality control in various industries .
Analytical Research
Analytical researchers employ this compound to develop new methods for substance detection and quantification. Its predictable behavior under analytical conditions is beneficial for method development, particularly in spectrometry and spectroscopy, where precise measurements are critical .
Fluorescence Probes
Naphthalene derivatives, including 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene , are efficient fluorescence probes. They are used for detecting and imaging purposes due to their strong fluorescence, electroactivity, and photostability. These properties make them suitable for use in fluorescence microscopy and bio-imaging investigations .
Each application leverages the unique photophysical properties of naphthalene derivatives, such as their high quantum yield and excellent photostability, making them versatile in various scientific research fields .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO3/c17-13-6-8-15(12-4-2-1-3-11(12)13)22-16-7-5-10(18)9-14(16)19(20)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZHBSKGEYMBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene |
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